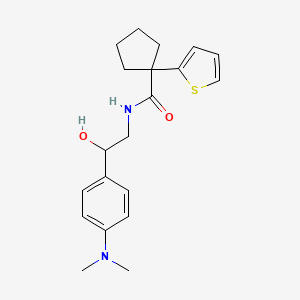

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-22(2)16-9-7-15(8-10-16)17(23)14-21-19(24)20(11-3-4-12-20)18-6-5-13-25-18/h5-10,13,17,23H,3-4,11-12,14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWSGBOJSYVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Formation of the Cyclopentanecarboxamide Core: This step involves the reaction of cyclopentanone with an amine to form the cyclopentanecarboxamide core.

Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative and a suitable catalyst.

Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the aromatic ring.

Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as using a hydroxylating agent like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Jones reagent, PCC, m-CPBA

Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

Catalysts: Palladium catalysts for coupling reactions

Major Products

Oxidation Products: Carbonyl derivatives

Reduction Products: Alcohol derivatives

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide:

Basic Information

Structural Information

Potential Applications

While the search results do not directly specify the applications of this compound, they do provide some context clues.

The compound contains a dimethylaminophenyl group, a hydroxyethyl group, and a thiophene-containing cyclopentanecarboxamide moiety . These structural features suggest potential applications such as:

- Pharmaceutical Research: The presence of a dimethylaminophenyl group, a hydroxyethyl group, and a thiophene moiety suggests that this compound could be investigated for potential biological activity .

- GPCR Profiling: Based on the search results, this compound may be useful in profiling GPCRs for agonist and antagonist activity .

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophen-2-yl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features

*Estimated based on substituent differences from (see Section 2.2).

Key Observations:

Substituent Variations: The target compound’s 4-(dimethylamino)phenyl group distinguishes it from ’s 4-(thiophen-3-yl)phenyl, which introduces a sulfur-containing heterocycle instead of a basic amine. This substitution likely reduces lipophilicity in the target compound compared to . replaces the phenyl group with a tetrahydro-2H-thiopyran ring and a hydroxyethoxy chain, reducing molecular weight (369.5 vs. ~434.5) and altering steric bulk .

In contrast, ’s hydroxyethoxy group could offer similar polarity but with a different spatial arrangement . The dimethylamino group in the target compound introduces a strong electron-donating effect, which may modulate electronic interactions with targets compared to the electron-rich thiophene in .

Physicochemical and Pharmacological Implications

Solubility and Bioavailability: The dimethylamino group in the target compound likely improves aqueous solubility compared to ’s thiophene-substituted analog, which is more lipophilic . ’s lower molecular weight (369.5) may enhance membrane permeability relative to the target compound .

Target Interactions: The thiophen-2-yl group, common to all three compounds, may engage in π-π stacking with aromatic residues in enzymes or receptors.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with the CAS number 1421456-45-2, is a synthetic compound characterized by its unique molecular structure, which includes a cyclopentanecarboxamide core and various functional groups that contribute to its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 358.5 g/mol |

| Structure | Chemical Structure |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral agent.

Antiviral Properties

Recent research has highlighted the compound's effectiveness against viral infections, particularly dengue virus. Studies have shown that it acts as an inhibitor of specific kinases involved in viral replication, such as AAK1 and GAK. These kinases play crucial roles in the life cycle of viruses by facilitating their entry into host cells.

- Mechanism of Action : The compound inhibits AAK1 and GAK, leading to reduced phosphorylation of AP2M1, a protein essential for clathrin-mediated endocytosis of viruses. This inhibition disrupts the viral entry process into host cells, thereby exhibiting antiviral effects .

- Research Findings : In vitro studies using human primary monocyte-derived dendritic cells demonstrated that treatment with this compound significantly reduced dengue virus infection rates. The compound's efficacy was assessed through plaque assays and cell viability assays .

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Study 1 : A study conducted on the antiviral effects of various AAK1 inhibitors, including this compound, reported a significant decrease in viral load in treated cells compared to controls. The study emphasized the importance of kinase inhibition in controlling viral infections .

- Study 2 : Another investigation focused on the pharmacokinetics and bioavailability of the compound in animal models. Results indicated favorable absorption characteristics and minimal toxicity at therapeutic doses, supporting its further development as a potential antiviral drug .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Antiviral Therapy : Potential use in treating dengue and possibly other viral infections through targeted kinase inhibition.

- Research Tool : Its unique properties make it suitable for use as a fluorescent probe in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.